![molecular formula C10H11FN2O4 B6632180 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)
3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
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Overview
Description
3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as Fmoc-L-3-FPy-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH is based on its ability to act as an amino acid building block in the SPPS method. 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH is added to a growing peptide chain in the presence of other amino acids and reagents, which leads to the formation of a peptide bond between the amino acids. This process is repeated until the desired peptide sequence is obtained.
Biochemical and Physiological Effects:
3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH does not have any known biochemical or physiological effects. It is used solely as a building block for the synthesis of peptides and proteins in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH in lab experiments include its high reactivity and stability, which make it an ideal building block for the synthesis of peptides and proteins. Additionally, 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH is readily available and can be easily synthesized in large quantities.
The limitations of using 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH in lab experiments include its high cost compared to other amino acid building blocks and the need for specialized equipment and expertise to perform the SPPS method.
Future Directions
There are several future directions for the use of 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH in scientific research. One direction is the development of new and improved methods for the synthesis of peptides and proteins using 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH as a building block. Another direction is the use of 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH in the synthesis of novel peptides and proteins with unique properties and functions. Additionally, the use of 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH in drug discovery and development is an area of future research, as it has the potential to lead to the development of new and effective drugs.
Synthesis Methods
The synthesis of 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH involves the reaction of 5-Fluoropyridine-3-carboxylic acid with N-(tert-butoxycarbonyl)-L-serine methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH as a white powder with a purity of over 98%.
Scientific Research Applications
3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. This compound is used in the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the synthesis of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. 3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid-OH is used as an amino acid building block in SPPS due to its high reactivity and stability.
properties
IUPAC Name |
3-[(5-fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O4/c1-10(17,9(15)16)5-13-8(14)6-2-7(11)4-12-3-6/h2-4,17H,5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXQXYCCJBYXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN=C1)F)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid |
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